molecular formula C23H29N3O3S B11525039 N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide

N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide

Cat. No.: B11525039
M. Wt: 427.6 g/mol
InChI Key: MZAIKPWIBTWQBI-UHFFFAOYSA-N
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Description

N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylidenehydrazinyl group, a benzyl group, and a methanesulfonamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexylidenehydrazine derivative, followed by its reaction with a benzyl halide to form the benzylated intermediate. This intermediate is then reacted with a methanesulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced equipment and automation to ensure consistent quality and efficiency. The use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be employed in the study of biological processes and pathways, particularly those involving hydrazine derivatives.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzyl and methanesulfonamide groups may contribute to the compound’s binding affinity and specificity for certain targets. The overall effect of the compound depends on the nature of the target and the context in which it is used.

Comparison with Similar Compounds

N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other compounds.

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

N-(cyclohexylideneamino)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C23H29N3O3S/c1-17-9-14-22(15-18(17)2)26(30(3,28)29)16-19-10-12-20(13-11-19)23(27)25-24-21-7-5-4-6-8-21/h9-15H,4-8,16H2,1-3H3,(H,25,27)

InChI Key

MZAIKPWIBTWQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NN=C3CCCCC3)S(=O)(=O)C)C

Origin of Product

United States

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